

# Rock2-IN-2 (KD025): A Comparative Analysis of Kinase Selectivity

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## Compound of Interest

Compound Name: Rock2-IN-2

Cat. No.: B8103287

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of **Rock2-IN-2** (also known as KD025 or Belumosudil) with other kinases, supported by experimental data. **Rock2-IN-2** is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and inflammation.

The selectivity of **Rock2-IN-2** has been comprehensively profiled against a large panel of human kinases, revealing a high degree of specificity for its primary target, ROCK2. However, notable cross-reactivity with Casein Kinase 2 (CK2) has been identified. This guide presents the quantitative data from these screening assays, details the experimental methodology used, and provides diagrams to illustrate the relevant signaling pathway and experimental workflow.

## Kinase Selectivity Profile of Rock2-IN-2 (KD025)

The cross-reactivity of **Rock2-IN-2** was determined by screening the compound against a panel of 468 human kinases using the KINOMEScan™ platform.<sup>[1]</sup> The results are presented as "Percent of Control" (POC), where a lower number indicates a stronger interaction between the inhibitor and the kinase. The screening revealed that **Rock2-IN-2** is a highly selective inhibitor.<sup>[1]</sup>

Besides its intended target ROCK2, the most significant off-target interaction was observed with Casein Kinase 2 (CK2α and CK2α'), both showing a POC of 0.5.<sup>[1]</sup> For comparison, the POC for ROCK2 was 0.05, indicating a tenfold higher affinity for ROCK2 over CK2.<sup>[1]</sup> The

inhibitor showed minimal interaction with its close homolog ROCK1, with a POC of 45, demonstrating over 900-fold selectivity for ROCK2 versus ROCK1.[\[1\]](#)

Below is a summary of the inhibitory activity of **Rock2-IN-2** against its primary target and key off-targets.

Kinase Target	Percent of Control (POC)	IC50 (nM)	Reference
ROCK2	0.05	105	<a href="#">[1]</a>
CK2α	0.5	~50	<a href="#">[1]</a>
CK2α'	0.5	Not Reported	<a href="#">[1]</a>
ROCK1	45	24,000	<a href="#">[1]</a>

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

## Experimental Protocols

The kinase selectivity data presented was generated using the KINOMEScan™ platform, an active site-directed competition binding assay.

### KINOMEScan™ Competition Binding Assay Protocol

This assay quantifies the binding affinity of a test compound (**Rock2-IN-2**) to a panel of kinases. The fundamental principle is the competition between the test compound and a proprietary, immobilized ligand for binding to the active site of the kinase.

Materials:

- DNA-tagged recombinant human kinases
- Streptavidin-coated magnetic beads
- Biotinylated small molecule ligands

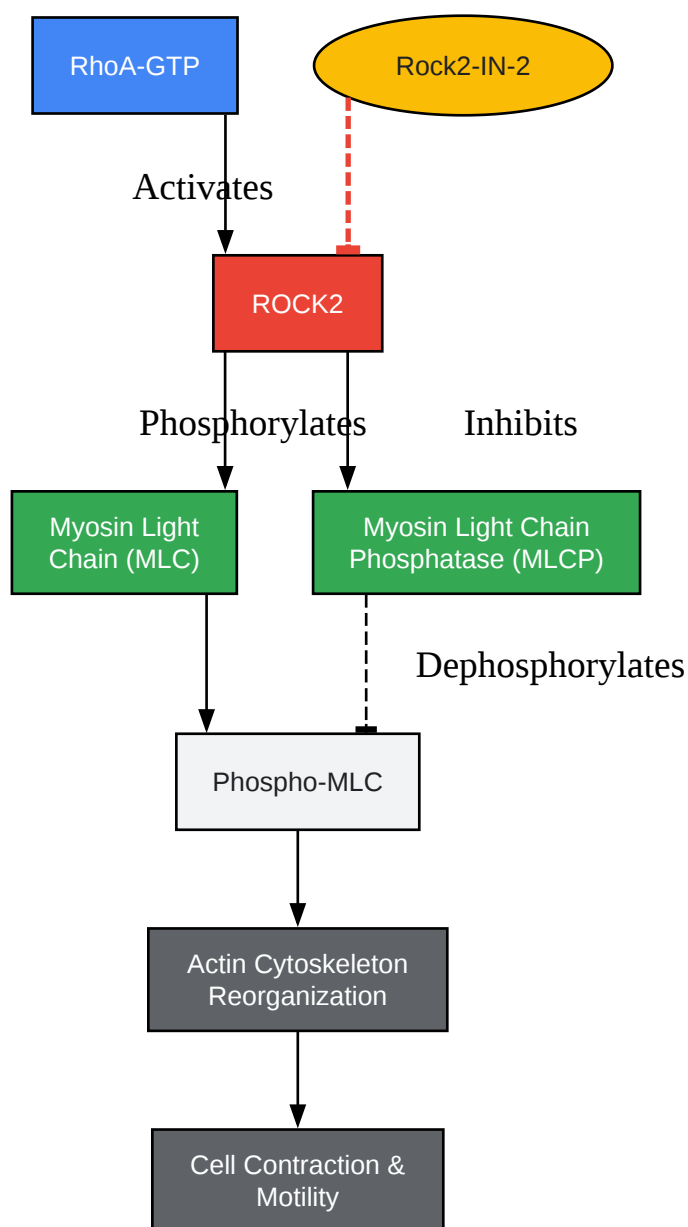
- Test compound (**Rock2-IN-2**) dissolved in DMSO
- Binding buffer (SeaBlock, 1% BSA, 0.05% Tween 20, 1 mM DTT)
- Wash buffer (1x PBS, 0.05% Tween 20)
- Elution buffer (1x PBS, 0.05% Tween 20, 0.5  $\mu$ M non-biotinylated affinity ligand)
- Quantitative PCR (qPCR) reagents

#### Procedure:

- Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
- Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (**Rock2-IN-2**) are combined in a binding buffer. The mixture is incubated to allow for competitive binding to the kinase active site.
- Washing: The beads are washed to remove any unbound components.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.
- Data Analysis: The results are reported as "Percent of Control" (POC), calculated as: (Test Compound Signal / DMSO Control Signal) x 100.

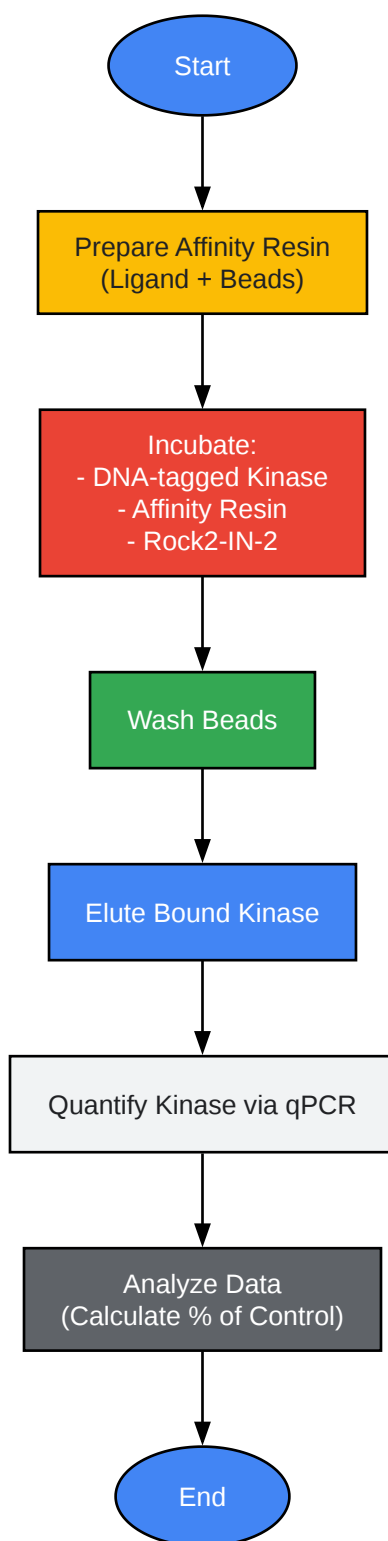
## Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.



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Caption: Simplified ROCK2 signaling pathway.



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Caption: KINOMEScan™ experimental workflow.

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## References

- 1. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
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